molecular formula C17H17NO5S B11635793 2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}benzoic acid

2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}benzoic acid

Cat. No.: B11635793
M. Wt: 347.4 g/mol
InChI Key: PAVWTDUNYDCQOC-UHFFFAOYSA-N
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Description

2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}benzoic acid is an organic compound with the molecular formula C17H17NO5S This compound features a benzoic acid moiety linked to a thiophene ring substituted with ethoxycarbonyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, which is then functionalized with ethoxycarbonyl and dimethyl groups. The final step involves coupling the functionalized thiophene with a benzoic acid derivative under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}benzoic acid
  • 2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}phenylacetic acid

Uniqueness

2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}benzoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both ethoxycarbonyl and dimethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17NO5S

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C17H17NO5S/c1-4-23-17(22)13-9(2)10(3)24-15(13)18-14(19)11-7-5-6-8-12(11)16(20)21/h5-8H,4H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

PAVWTDUNYDCQOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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